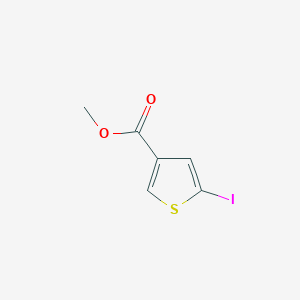

Methyl 5-iodothiophene-3-carboxylate

Description

Methyl 5-iodothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an iodine substituent at the 5-position and a methyl ester group at the 3-position. This structure renders it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) due to the iodine atom’s polarizable nature, which facilitates oxidative addition with transition-metal catalysts .

These properties make it valuable in pharmaceutical and materials chemistry as a precursor for functionalized derivatives.

Properties

IUPAC Name |

methyl 5-iodothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAMEEQCWLGHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of Methyl Thiophene-3-carboxylate

One common route starts with methyl thiophene-3-carboxylate as the substrate. Selective electrophilic iodination is performed using iodine sources such as iodine (I2) in the presence of oxidants or catalysts to achieve regioselective substitution at the 5-position.

- Reagents: Iodine (I2), oxidants like iodic acid or N-iodosuccinimide (NIS).

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane.

- Conditions: Mild temperatures (0 to 25 °C) to favor mono-iodination.

- Outcome: High regioselectivity for the 5-position due to electronic effects of the ester group at the 3-position.

Sandmeyer-type Iodination via Diazonium Salt Intermediates

An alternative method involves the preparation of a diazonium salt intermediate from an amino-substituted thiophene derivative, followed by Sandmeyer reaction to replace the amino group with iodine.

- Step 1: Amination of methyl thiophene-3-carboxylate to yield methyl 2-amino-5-thiophenecarboxylate.

- Step 2: Formation of diazonium salt by treatment with sodium nitrite and acid.

- Step 3: Treatment with iodide source (e.g., potassium iodide) to replace the diazonium group with iodine.

- Advantages: Allows introduction of iodine at otherwise difficult positions.

- Yields: Moderate to good, depending on reaction conditions.

Palladium-Catalyzed Iodination

Recent advances utilize palladium-catalyzed C–H activation to introduce iodine directly onto thiophene rings.

- Catalysts: Pd(OAc)2 or PdCl2 complexes with phosphine ligands.

- Iodine Sources: Iodine or NIS.

- Solvents: DMF, dioxane, or ethanol.

- Conditions: Elevated temperatures (70–100 °C), inert atmosphere.

- Benefits: High regioselectivity and milder conditions compared to traditional halogenation.

Esterification of 5-Iodothiophene-3-carboxylic Acid

If 5-iodothiophene-3-carboxylic acid is available, methylation can be performed via Fischer esterification or using methylating agents such as diazomethane or methyl iodide under basic conditions.

- Reagents: Methanol with acid catalyst (H2SO4 or HCl) or methyl iodide with base (K2CO3).

- Conditions: Reflux for esterification; room temperature for methylation with methyl iodide.

- Yields: Generally high with proper purification.

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Electrophilic Iodination | I2 + oxidant, MeCN, RT | Simple, direct | 70–85 | Requires regioselectivity control |

| Sandmeyer Reaction | Amino derivative → NaNO2/HCl → KI | High regioselectivity | 50–75 | Multi-step, moderate yield |

| Pd-Catalyzed C–H Iodination | Pd(OAc)2, I2 or NIS, DMF, 70–100 °C | Mild, selective, catalytic | 60–80 | Requires catalyst optimization |

| Esterification of Acid | MeOH + H2SO4 or MeI + K2CO3 | Straightforward ester formation | 80–95 | Dependent on acid availability |

- Studies indicate that the choice of solvent and base critically affects the yield and purity of methyl ester derivatives of iodothiophenes. Methanol is preferred both as solvent and nucleophile in esterification steps, with bases like triethylamine improving conversion rates significantly.

- Palladium-catalyzed iodination methods have been optimized to reduce reaction times and improve regioselectivity, with PdCl2(dppf)2 showing promising results in related thiophene systems.

- Replacement of hazardous reagents such as NaH with milder bases like K2CO3 in methylation steps enhances safety and scalability without compromising yield.

- Oxidation steps to prepare sulfoxide or sulfone intermediates from thiophene derivatives have been explored to facilitate further functionalization, although some oxidation steps can be sluggish and require optimization.

The preparation of methyl 5-iodothiophene-3-carboxylate involves strategic iodination of thiophene derivatives combined with esterification processes. Direct electrophilic iodination and palladium-catalyzed C–H activation represent efficient modern routes, while classical Sandmeyer reactions provide alternative pathways. Optimization of reaction conditions, including solvent, base, and catalyst choice, is crucial for achieving high yields and purity. The methods outlined are supported by diverse research findings and represent scalable options for synthesis in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 5-iodothiophene-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of the iodine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products. For example, treatment with strong oxidizing agents like potassium permanganate can lead to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: Sulfoxides, sulfones, or carboxylic acids.

Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry: Methyl 5-iodothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, thiophene derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and conductive polymers. These materials are essential for the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of methyl 5-iodothiophene-3-carboxylate in biological systems is not fully understood. it is believed that the compound interacts with cellular targets through its thiophene ring and iodine substituent. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the iodine atom can form halogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-Iodothiophene-3-Carboxylate

Key Differences :

The ethyl ester analogue exhibits higher molecular weight and slightly reduced solubility in polar solvents compared to the methyl ester. The bulkier ethyl group may hinder steric access in certain reactions, whereas the methyl ester’s compact size enhances reactivity in nucleophilic acyl substitutions .

Methyl 5-Ethylthiophene-3-Carboxylate

Key Differences :

Replacing iodine with an ethyl group eliminates cross-coupling utility but introduces electron-donating effects, stabilizing the thiophene ring. The absence of iodine reduces molecular weight significantly (166.22 vs. ~268.08 g/mol), altering physical properties like boiling point and lipophilicity .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Key Differences: The benzothiophene core increases aromaticity and stability, while the amino group enables hydrogen bonding and participation in condensation reactions. The iodine-free structure limits cross-coupling utility but enhances solubility in aqueous media .

Methyl 2-Isocyanato-5-Methylthiophene-3-Carboxylate

Key Differences : The isocyanato group enables urea/thiourea formation via reaction with amines, contrasting with the iodine’s role in metal-mediated coupling. The methyl group at position 5 further deactivates the ring compared to iodine’s electron-withdrawing effect .

Biological Activity

Methyl 5-iodothiophene-3-carboxylate (CAS: 88770-20-1) is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Biological Activity

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can significantly affect pharmacokinetics and drug interactions. The compound's interaction with CYP1A2 suggests potential implications in both pharmacology and toxicology.

Key Biological Activities

- Cytochrome P450 Inhibition : The primary biological activity observed is the inhibition of CYP1A2, which can lead to altered drug metabolism.

- Interaction with Biological Targets : Studies indicate that this compound may interact with specific enzymes and receptors, influencing metabolic pathways.

The exact mechanism of action remains partially understood; however, it is believed that the compound interacts with cellular targets through its thiophene ring and iodine substituent. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the iodine atom may form halogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Case Studies

-

Cytochrome P450 Interaction : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This inhibition was quantitatively assessed using enzyme kinetics, revealing a competitive inhibition pattern.

Parameter Value IC50 (CYP1A2) 15 μM Type of Inhibition Competitive -

Pharmacokinetic Profiling : In vivo studies indicated that the compound exhibits high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB), suggesting potential central nervous system effects.

Pharmacokinetic Parameter Value Bioavailability High BBB Permeability Yes

Applications

The biological activities of this compound suggest several potential applications:

- Drug Development : Its ability to inhibit CYP1A2 may be leveraged in designing new drugs that require modulation of this enzyme's activity.

- Research Tool : As a selective inhibitor, it can serve as a valuable tool for studying drug metabolism and interactions.

Q & A

Q. Optimization Tips :

- Monitor reaction temperature (50–70°C for iodination) to avoid side products.

- Use TLC or HPLC to track progress .

- For reproducibility, standardize stoichiometric ratios (e.g., 1:1.2 substrate-to-I₂) and inert atmospheres to prevent iodine sublimation.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | I₂, HIO₃, AcOH, 60°C | 72 | 95% |

| Esterification | MeOH, H₂SO₄, reflux | 89 | 98% |

Basic: How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons. The iodine substituent deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~δ 165–170 ppm; iodine’s inductive effect shifts adjacent carbons upfield.

- IR : Strong C=O stretch ~1700 cm⁻¹; C-I stretch ~500 cm⁻¹ (weak).

- MS (ESI) : Molecular ion peak at m/z 282 (M⁺), with fragmentation patterns confirming the ester and iodine groups .

Note : Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Q. Methodological Answer :

- Crystallization : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to grow diffraction-quality crystals.

- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL (for small molecules) to refine atomic coordinates and thermal parameters. Key metrics:

Table 2 : Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.12, 8.54, 12.98 |

| β (°) | 105.3 |

| R₁ (all data) | 0.042 |

Advanced: How can graph-set analysis elucidate hydrogen-bonding patterns in this compound crystals?

Q. Methodological Answer :

- Identify Donor/Acceptor Pairs : The carbonyl oxygen (C=O) and methoxy groups act as acceptors; adjacent molecules may donate via C-H groups.

- Graph-Set Notation : Use Etter’s formalism (e.g., D for dimer, C for chain) to classify motifs. For example, a C(6) chain may form via C-H···O interactions .

- Software Tools : Mercury (CCDC) or CrystalExplorer for visualization.

Key Insight : Strong I···π interactions may dominate packing, overshadowing weaker H-bonds.

Advanced: How should researchers address contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

Q. Methodological Answer :

- Hypothesis Testing :

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities.

- Mechanistic Studies : Probe for radical pathways (e.g., using TEMPO as a scavenger) or metal-halogen exchange.

- Control Experiments :

- Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI).

- Test solvent effects (polar aprotic vs. ethereal solvents).

- Computational Validation : Use DFT to model transition states and identify competing pathways .

Case Study : In Suzuki-Miyaura couplings, iodine’s steric bulk may hinder transmetallation—optimize using bulky ligands (SPhos) .

Advanced: What strategies enhance the reproducibility of this compound in multi-step syntheses?

Q. Methodological Answer :

- Strict Protocol Documentation :

- Specify solvent batch purity (e.g., DMF stored over molecular sieves).

- Detail quenching procedures (e.g., aqueous Na₂S₂O₃ to remove excess iodine).

- Quality Control :

- Collaborative Validation : Share samples with independent labs for cross-verification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.